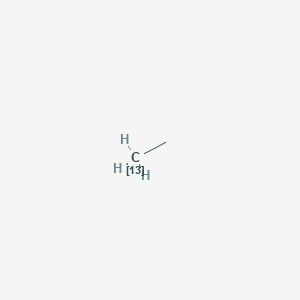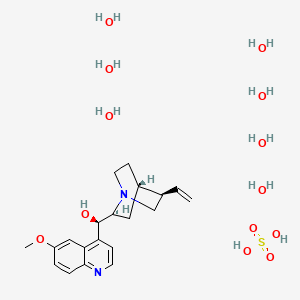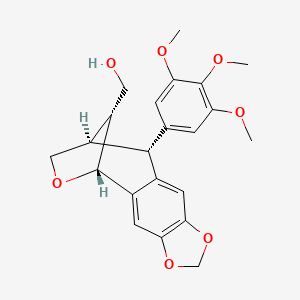
4-Benzyloxyphenylglyoxal hydrate
Vue d'ensemble
Description
4-Benzyloxyphenylglyoxal hydrate is a chemical compound with the molecular formula C15H14O4 . It is a hydrate, which means it contains water molecules as part of its crystal structure . The bound water is called the water of hydration or water of crystallization .
Molecular Structure Analysis
The molecular structure of 4-Benzyloxyphenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .Chemical Reactions Analysis
Hydrates, including 4-Benzyloxyphenylglyoxal hydrate, can undergo various chemical reactions. For example, the water of hydration can be removed by heating a hydrate sample . After heating, the anhydrous salt remains as residue and the water escapes into the atmosphere as water vapor .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Benzyloxyphenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods, thermal methods (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational methods .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Hydrazide Derivatives Synthesis : Hydrazides, synthesized from aromatic aldehydes, show potential in various chemical fields due to their diverse biological activities. They demonstrate properties like antioxidant, antidepressant, antimalarial, and antimicrobial activities (Ahmad et al., 2022).
- Indole Preparation via Fischer Indole Synthesis : The synthesis of N-aryl benzophenone hydrazones and their conversion to indole products through hydrolysis/Fischer cyclization highlights the use of hydrazone derivatives in chemical synthesis (Wagaw, Yang & Buchwald, 1999).
- Reactions with Aminoalcohols : Phenylglyoxal hydrate reacts with aminoalcohols, leading to rearrangement and formation of new chemical structures, showcasing its reactivity and utility in organic synthesis (Sheradsky & Silcoff, 1996).
Corrosion Inhibition and Material Protection
- Spirocyclopropane Derivatives for Steel Protection : Compounds synthesized from phenylglyoxal derivatives show effective corrosion inhibition properties, demonstrating their application in protecting materials like mild steel in acidic environments (Chafiq et al., 2020).
Biological and Pharmacological Applications
- Antifungal Activity : Complexes formed from hydrazones derived from substituted benzoyl hydrazides exhibit significant antifungal activities. This suggests potential pharmacological applications of these compounds (Sharma & Srivastava, 2005).
- Insecticidal Activity : Benzophenone hydrazone derivatives have been found to possess insecticidal activity against certain pests, indicating their potential use in pest management (Böger et al., 2001).
Environmental Applications
- Degradation of Pollutants : Studies on the degradation of pollutants like 4-chlorophenol using organic oxidants suggest the role of hydrazide derivatives in environmental cleanup and pollution control (Sharma, Mukhopadhyay & Murthy, 2012).
Orientations Futures
The future directions of research on 4-Benzyloxyphenylglyoxal hydrate and similar compounds could involve further investigation of their roles in atmospheric and aerosol chemistry, as well as studying the relevant reaction kinetics . Additionally, the use of gas hydrates as an alternative technology for storing and transporting natural/associated gases is becoming increasingly relevant .
Propriétés
IUPAC Name |
2-oxo-2-(4-phenylmethoxyphenyl)acetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3.H2O/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-10H,11H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAHXZNJDSHRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661712 | |
| Record name | [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenylglyoxal hydrate | |
CAS RN |
63846-62-8 | |
| Record name | [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















